molecular formula C29H37ClFN5O4 B1427759 Gefitinib Impurity 13 CAS No. 1502829-45-9

Gefitinib Impurity 13

Cat. No.: B1427759
CAS No.: 1502829-45-9
M. Wt: 574.1 g/mol
InChI Key: MCDVSKSUNKYMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib Impurity 13 involves the reaction of initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This intermediate then undergoes heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . The process is characterized by a short synthesis route, simple operation, and relatively high product purity .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of mother liquor recovery column chromatography and oriented synthesis methods. These methods are designed to ensure high purity and are applicable for the study of reference substances .

Chemical Reactions Analysis

Types of Reactions: Gefitinib Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity during the synthesis of Gefitinib .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, acetonitrile, and acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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